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Compound of Interest

Compound Name:
1-amino-4-methyl-1,4lambda5-

azaphosphinan-4-one

CAS No.: 2470439-41-7

Cat. No.: B2748610

Get Quote

P NMR), and CLSI-Compliant Antimicrobial Assays.

Strategic Overview: The Azaphosphinane Advantage
In the landscape of antimicrobial drug discovery, the 1,3,2-diazaphosphorinane scaffold (a six-

membered azaphosphinane ring) represents a privileged structure. Unlike purely carbon-based

heterocycles, the inclusion of a phosphoryl group (

) within the ring introduces unique physicochemical properties:

Hydrogen Bond Acceptor Capability: The polarized

bond acts as a strong acceptor, facilitating interaction with bacterial DNA gyrase or cell wall
synthesis enzymes.

Tetrahedral Geometry: The phosphorus atom locks substituents into a non-planar

configuration, increasing the dimensionality of the molecule—a key factor in escaping flat-
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molecule resistance mechanisms.

Schiff Base Synergism: Conjugating this scaffold with a Schiff base (imine/hydrazone) moiety

(

) creates a "dual-warhead" system. The azaphosphinane core improves metabolic stability,
while the Schiff base provides the electronic environment necessary for metal chelation and
membrane permeation.

This guide details the synthesis of 2-(arylidenehydrazinyl)-1,3,2-diazaphosphorinane-2-oxides,

a potent subclass of azaphosphinane Schiff bases.

Chemical Synthesis Protocol
Retrosynthetic Logic
The synthesis is designed as a convergent three-step pathway to ensure modularity. By

isolating the stable chlorophosphorinane intermediate, researchers can rapidly generate a

library of derivatives by varying the aldehyde in the final step.
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Figure 1: Modular synthetic pathway for azaphosphinane-based Schiff bases. The modular

design allows for late-stage diversification.

Step-by-Step Methodology
Step 1: Cyclization (Formation of the P-Heterocycle)
Objective: Synthesize 2-chloro-1,3,2-diazaphosphorinane-2-oxide.

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-

equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

Reagents:
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Phosphorus oxychloride (

): 10 mmol (0.93 mL)

1,3-Diaminopropane: 10 mmol (0.84 mL)

Triethylamine (

): 20 mmol (2.8 mL) - Acts as HCl scavenger.

Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

Procedure:

Dissolve

in 30 mL dry DCM in the flask; cool to 0°C (ice-salt bath).

Mix 1,3-diaminopropane and

in 20 mL dry DCM. Add this mixture dropwise to the

solution over 45 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4–6 hours.

Workup: Filter off the precipitated triethylamine hydrochloride salts. Evaporate the filtrate

under reduced pressure to obtain the crude chloro-intermediate (often a viscous oil or

semi-solid). Use immediately.

Step 2: Hydrazinolysis (Linker Installation)
Objective: Replace the P-Cl bond with a P-NH-NH₂ handle.

Reagents:

Crude Intermediate A (from Step 1)

Hydrazine hydrate (80%): 15 mmol (excess to prevent dimer formation)

Solvent: Dry Ethanol or Acetonitrile.
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Procedure:

Dissolve Intermediate A in 20 mL acetonitrile; cool to 0°C.

Add hydrazine hydrate dropwise.

Reflux the mixture for 2–4 hours. Monitor by TLC (System: MeOH:CHCl3 1:9).

Workup: Evaporate solvent. Wash the residue with cold ether to remove excess hydrazine.

Recrystallize from ethanol/ether to yield 2-hydrazinyl-1,3,2-diazaphosphorinane-2-oxide

(Intermediate B).

Step 3: Schiff Base Condensation (The "Click")
Objective: Condense the hydrazide with an aromatic aldehyde.

Reagents:

Intermediate B: 5 mmol

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, Vanillin): 5 mmol

Catalyst: Glacial Acetic Acid (2-3 drops)

Solvent: Absolute Ethanol.

Procedure:

Mix Intermediate B and the aldehyde in 30 mL ethanol.

Add catalytic acetic acid.

Reflux for 4–8 hours.

Purification: Cool to RT. The Schiff base usually precipitates. Filter the solid, wash with

cold ethanol, and recrystallize from hot ethanol/DMF (dimethylformamide) mixtures to

ensure biological purity.
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Structural Validation: The P NMR Standard
Unlike proton NMR, Phosphorus-31 NMR is the definitive tool for validating the integrity of the

azaphosphinane ring.

Instrument Parameters:

Frequency: ~162 MHz (for a 400 MHz machine) or ~202 MHz (for a 500 MHz machine).

Reference: 85%

(external standard, set to 0 ppm).

Decoupling: Proton-decoupled (

P{

H}) is standard to simplify spectra.[1]

Diagnostic Signals:

Compound Stage
Expected Chemical Shift (

ppm)
Structural Insight

(Start) +2 to +5 ppm Sharp singlet.

Intermediate A (P-Cl) +10 to +18 ppm

Downfield shift indicates ring

formation and P-N bond

creation.

Intermediate B (P-NH) +20 to +28 ppm

Shift due to increased electron

density from the hydrazinyl

group.

Final Schiff Base +18 to +25 ppm

The signal should remain a

clean singlet. Multiple peaks

indicate ring hydrolysis or

oxidation byproducts.
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Note: Azaphosphinane oxides typically show positive shifts. If a signal appears near 0 ppm, it

indicates hydrolysis to phosphoric acid derivatives (failed synthesis).

Antimicrobial Screening Protocol (CLSI Compliant)
This protocol aligns with CLSI M07 (Dilution) and M02 (Disk Diffusion) standards.

Organophosphorus compounds often suffer from solubility issues; therefore, the solvent control

step is non-negotiable.

Stock Solution Prep
(DMSO < 1% final)

Assay Selection

Inoculum Prep
(0.5 McFarland)

Broth Microdilution
(96-well plate)

Quantitative

Disk Diffusion
(Muller-Hinton Agar)
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Figure 2: Workflow for antimicrobial susceptibility testing of azaphosphinane derivatives.

Stock Solution Preparation
Weigh 10 mg of the Schiff base.

Dissolve in 1 mL 100% DMSO (Dimethyl sulfoxide). Note: Azaphosphinanes are often

insoluble in water.

Prepare serial dilutions in Mueller-Hinton Broth (MHB) such that the final DMSO

concentration in the well is < 1%. High DMSO concentrations are toxic to bacteria and will

yield false positives.

Inoculum Preparation
Select morphologically similar colonies (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

from an overnight agar plate.

Suspend in saline to match the turbidity of a 0.5 McFarland standard (approx.

CFU/mL).

Dilute this suspension 1:100 in MHB for the microdilution assay.

Broth Microdilution Assay (Determination of MIC)
Plate Setup: Use a sterile 96-well round-bottom plate.

Dispense: Add 100 µL of MHB containing the test compound (at 2x desired final

concentration) to columns 1–10.

Controls:

Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).

Column 12 (Sterility Control): Broth only.

Inoculate: Add 100 µL of the diluted bacterial suspension to wells 1–11.
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Incubate: 37°C for 16–20 hours (24h for MRSA).

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

no visible turbidity.

Validation: Use Resazurin dye (0.01%) if turbidity is ambiguous (Blue = Dead/Inhibited;

Pink = Live).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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